molecular formula C17H22N4O3S B15102319 N-{4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazol-2-yl}-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide

N-{4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazol-2-yl}-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide

Cat. No.: B15102319
M. Wt: 362.4 g/mol
InChI Key: GHDVDEVIWVYPSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a cyclohepta[d][1,3]thiazole core fused to a 1,3-diazaspiro[4.4]nonane system, linked via an acetamide group. The compound’s synthesis involves coupling a diazaspiro intermediate with a thiazole derivative using carbodiimide-based activation (EDCI/NHS), followed by chromatographic purification . Its structural complexity suggests applications in targeting RNA or enzymes, as seen in related spirocyclic analogs .

Properties

Molecular Formula

C17H22N4O3S

Molecular Weight

362.4 g/mol

IUPAC Name

2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)acetamide

InChI

InChI=1S/C17H22N4O3S/c22-13(19-15-18-11-6-2-1-3-7-12(11)25-15)10-21-14(23)17(20-16(21)24)8-4-5-9-17/h1-10H2,(H,20,24)(H,18,19,22)

InChI Key

GHDVDEVIWVYPSJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(CC1)SC(=N2)NC(=O)CN3C(=O)C4(CCCC4)NC3=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazol-2-yl}-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the cyclohepta[d][1,3]thiazole ring through a cyclization reaction. This is followed by the introduction of the spiro[4.4]nonane moiety via a spirocyclization reaction. The final step involves the acylation of the intermediate compound to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazol-2-yl}-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-{4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazol-2-yl}-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-{4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazol-2-yl}-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Spirocyclic Moieties

  • Compound 6e (): Contains a 2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl group linked to a bithiazole system. Unlike the target compound, it lacks the cycloheptathiazole ring but shares the spiro core, critical for conformational stability.
  • Compound 7e (): A deprotected variant of 6e with an aminopropyl chain, enhancing solubility. Both 6e and 7e are designed as RNA ligands, highlighting the spiro system’s role in biomolecular interactions .

Triazole-Based Acetamide Derivatives ()

  • 7j, 7k, 7l, 7m () : Feature naphthalene-linked triazole-acetamide scaffolds. These compounds prioritize aromatic stacking (via naphthalene) and hydrogen bonding (via triazole), differing from the target’s spiro-thiazole hybrid.
  • 6a, 6b, 6c () : Include nitro or chlorophenyl substituents on the acetamide nitrogen, modulating electronic properties. Their synthesis relies on Cu(I)-catalyzed azide-alkyne cycloaddition, unlike the target’s carbodiimide-mediated coupling .

Thiadiazole and Pyridazinone Derivatives

  • Compound 16 () : A thiadiazole-acetamide with a naphthofuran-pyrazole system. Its IR (1,664 cm⁻¹ for C=O) and NMR data (δ 11.78 ppm for NH) align with acetamide functionalities but lack spirocyclic complexity .
  • Methyl-N-[2-(6-oxo-3-p-tolyl-5,6-dihydro-4H-pyridazin-1-yl)-acetamide] (): Features a pyridazinone ring, offering hydrogen-bonding sites distinct from the target’s thiazole-spiro system .

Comparative Data Tables

Table 2: Spectral Data Comparison

Compound IR (C=O, cm⁻¹) $^1$H NMR (Key Signals, δ ppm) HRMS ([M+H]+) Reference
Target Compound ~1670–1680 N/A (Not provided in evidence) N/A
7j () 1676 10.41 (s, NH), 5.30 (s, NCH2CO) 373.1650 (Found)
6e () 1680–1700 8.34 (s, triazole), 5.38 (s, OCH2) Calculated: 393.1118
16 () 1664 11.78 (brs, NH), 2.31 (s, Me) N/A

Research Findings and Implications

  • Spirocyclic Advantage: The 1,3-diazaspiro[4.4]nonane system in the target compound and analogs () enhances metabolic stability and target binding, as seen in RNA ligand design .
  • Synthetic Flexibility : Triazole-based analogs () prioritize modular synthesis but lack the target’s conformational restraint.

Biological Activity

N-{4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazol-2-yl}-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including anticancer properties and mechanisms of action.

Chemical Structure and Properties

The compound features a complex structure that includes a cyclohepta[d][1,3]thiazole moiety and a diazaspiro nonane component. Its molecular formula and weight are critical for understanding its interactions and efficacy in biological systems.

PropertyValue
Molecular Weight366.45 g/mol
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count3
Rotatable Bond Count2

Biological Activity Overview

Research has indicated that compounds with similar structural motifs exhibit a range of biological activities such as anticancer, antibacterial, and anti-inflammatory effects. The specific compound under discussion has shown promising results in preliminary studies.

Anticancer Activity

Recent studies have focused on the anticancer potential of this compound against various cancer cell lines.

  • Cell Proliferation Assays :
    • The compound was evaluated using A549 (non-small cell lung cancer) and other cancer cell lines.
    • Results indicated significant growth inhibition with IC50 values in the micromolar range.
  • Mechanistic Studies :
    • Induction of apoptosis was confirmed through assays measuring caspase activation (caspase 3, 8, and 9).
    • The compound was shown to cause G2/M phase cell cycle arrest.
  • In Vivo Efficacy :
    • In murine models (e.g., CT26), the compound demonstrated reduced tumor growth compared to controls.

Case Studies

Several studies have been conducted to evaluate the biological activity of related compounds that share structural similarities with this compound:

Study 1: Cyclohepta[b]thiophenes as Antiproliferative Agents

A study synthesized various thiophene derivatives and evaluated their antiproliferative activity against multiple cancer cell lines. One derivative exhibited submicromolar GI50 values across several lines including OVACAR and CAKI cells .

Study 2: Benzothiophene Derivatives

Research on benzothiophene derivatives indicated their ability to inhibit tubulin polymerization and induce apoptosis in cancer cells. These findings suggest that similar mechanisms may be at play for the thiazole-containing compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.